Binding Affinity Differentiation: MSX-127 Exhibits >100-Fold Weaker CXCR4 Engagement Than Potent Antagonists
MSX-127 displaces biotinylated TN14003 from CXCR4 expressed on MDA-MB-231 breast cancer cells with an IC50 value greater than 1000 nM . In cross-study comparison, this affinity is over 100-fold weaker than the partial antagonist MSX-122 (IC50 ~10 nM for CXCR4/CXCL12 interaction inhibition) [1] and more than 20-fold weaker than the FDA-approved antagonist Plerixafor (AMD3100) in chemotaxis inhibition assays (IC50 44 nM) . AMD3465, a next-generation CXCR4 antagonist, exhibits even greater potency with IC50 values of 0.75 nM for CXCL12 binding inhibition [2]. This quantitative gradient establishes MSX-127 as a low-affinity CXCR4 ligand suitable for experimental conditions requiring minimal receptor perturbation.
| Evidence Dimension | CXCR4 Binding Affinity / Competitive Displacement |
|---|---|
| Target Compound Data | IC50 >1000 nM (displacement of biotinylated TN14003 from CXCR4) |
| Comparator Or Baseline | MSX-122: IC50 ~10 nM; Plerixafor: IC50 44 nM (chemotaxis); AMD3465: IC50 0.75 nM (CXCL12 binding) |
| Quantified Difference | >100-fold weaker than MSX-122; >20-fold weaker than Plerixafor; >1300-fold weaker than AMD3465 |
| Conditions | MDA-MB-231 breast cancer cell line (for MSX-127); CXCR4/CXCL12 interaction assays (for comparators) |
Why This Matters
For experiments requiring sub-threshold CXCR4 engagement or the study of ligand-independent receptor functions, MSX-127's weak affinity prevents confounding pharmacological effects that would occur with potent antagonists.
- [1] Liang Z, Zhan W, Zhu A, et al. Development of a unique small molecule modulator of CXCR4. PLoS ONE. 2012;7(4):e34038. View Source
- [2] DCBio. AMD3465 Datasheet. Catalog No. DC5056. View Source
